Nigerloxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

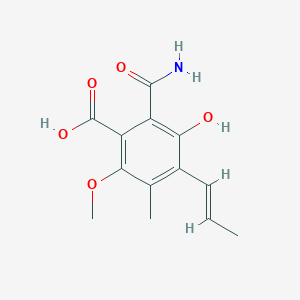

Nigerloxin is a member of the class of benzoic acids that is benzoic acid which is substituted at positions 2, 3, 4, 5, and 6 by carbamoyl, hydroxy, E)-prop-1-en-1-yl, methyl, and methoxy groups, respectively. Obtained from solid-state fermentation of Aspergillus niger CFR-W-105, it inhibits soy bean lipoxygenase-1 (LOX-1) and rat lens aldose reductase (RLAR). It also shows free radical scavenging activity. It has a role as an Aspergillus metabolite, an EC 1.1.1.21 (aldehyde reductase) inhibitor, a lipoxygenase inhibitor, an antioxidant and a radical scavenger. It is a member of benzoic acids, a member of benzamides, a member of phenols, an aromatic ether and a member of styrenes.

Wissenschaftliche Forschungsanwendungen

Production Enhancement through Solid-State Fermentation

Nigerloxin, a potent lipoxygenase inhibitor, is produced effectively through solid-state fermentation of wheat bran by Aspergillus niger. Chakradhar, Javeed, and Sattur (2009) explored the enhancement of this compound production using various agro-industrial residues as supplements. Their study found a twofold increase in this compound production when wheat bran was supplemented with sweet lemon peel and methanol under optimized conditions (Chakradhar, Javeed, & Sattur, 2009).

Effects on Eye Lens Abnormalities in Diabetes

This compound has shown beneficial effects on diabetic cataracts. Suresha, Sattur, and Srinivasan (2012) observed that oral administration of this compound significantly reduced diabetes-induced alterations in the eye lens of rats, suggesting its potential in ameliorating cataracts in diabetics (Suresha, Sattur, & Srinivasan, 2012).

Role in Counteracting Diabetes-Induced Oxidative Stress

This compound's role in reducing oxidative stress associated with diabetes was studied by Suresha, Vasantha, Sattur, and Srinivasan (2013). They found that it significantly decreased plasma and liver lipid peroxides and improved antioxidant levels in diabetic rats, indicating its efficacy in ameliorating secondary complications of diabetes (Suresha, Vasantha, Sattur, & Srinivasan, 2013).

Application in Galactose-Induced Cataract

In a 2013 study, Suresha and Srinivasan investigated this compound's influence on galactose-induced cataract, finding that it effectively reduced lens aldose reductase activity and enhanced antioxidant enzyme activities, suggesting its potential in treating galactose-induced cataracts (Suresha & Srinivasan, 2013).

Effects on Diabetic Nephropathy and Renal Oxidative Stress

This compound's beneficial impact on diabetic nephropathy and oxidative stress was highlighted by Suresha and Srinivasan (2014). Their study showed that this compound treatment led to significant improvements in kidney function and oxidative stress markers in diabetic rats, suggesting its effectiveness in treating diabetic nephropathy (Suresha & Srinivasan, 2014).

Crystal Structure and Radical Scavenging Properties

The crystal structure landscape and radical scavenging properties of this compound were explored by Singh, Vasantha, Sattur, and Thakur (2016). They found that this compound exhibited strong radical scavenging properties, important for its therapeutic applications (Singh, Vasantha, Sattur, & Thakur, 2016).

Inhibitory Properties and Scavenging Activity

Rao, Divakar, Babu, Rao, Karanth, and Sattur (2002) identified this compound as an inhibitor of enzymes like aldose reductase and lipoxygenase, along with free radical scavenging activity, highlighting its multifaceted therapeutic potential (Rao et al., 2002).

Antioxidant Properties in Vitro

The antioxidant properties of this compound were studied in vitro by Suresha and Srinivasan (2013), comparing it to natural antioxidants like curcumin. Their findings support this compound's potential as an effective antioxidant in various in vitro assays (Suresha & Srinivasan, 2013).

Optimal Production Conditions

Vasantha, Saleem, Chakradhar, and Sattur (2014) examined the impact of inoculum morphology on this compound production, concluding that specific conditions were ideal for maximizing its production through solid state fermentation (Vasantha, Saleem, Chakradhar, & Sattur, 2014).

Eigenschaften

Molekularformel |

C13H15NO5 |

|---|---|

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

2-carbamoyl-3-hydroxy-6-methoxy-5-methyl-4-[(E)-prop-1-enyl]benzoic acid |

InChI |

InChI=1S/C13H15NO5/c1-4-5-7-6(2)11(19-3)9(13(17)18)8(10(7)15)12(14)16/h4-5,15H,1-3H3,(H2,14,16)(H,17,18)/b5-4+ |

InChI-Schlüssel |

UOIRNFVLBXIGKH-SNAWJCMRSA-N |

Isomerische SMILES |

C/C=C/C1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

Kanonische SMILES |

CC=CC1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

Synonyme |

2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid nigerloxin |

Herkunft des Produkts |

United States |

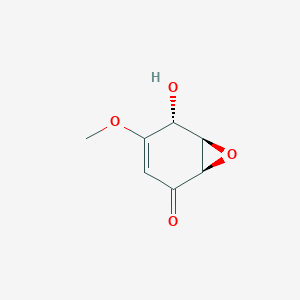

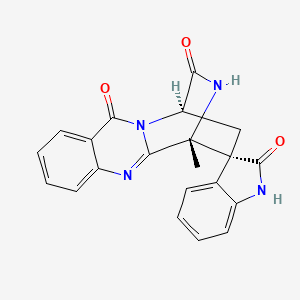

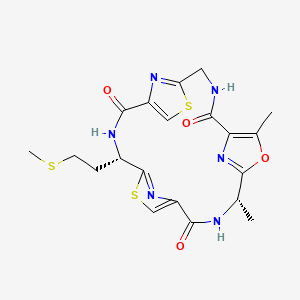

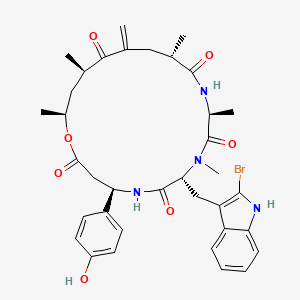

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

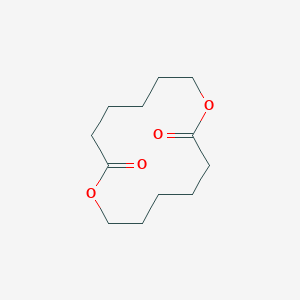

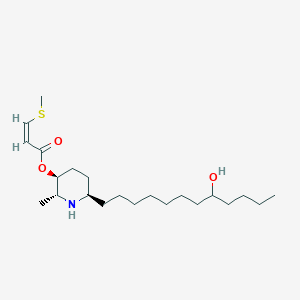

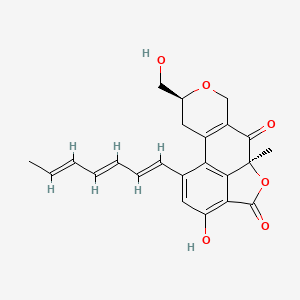

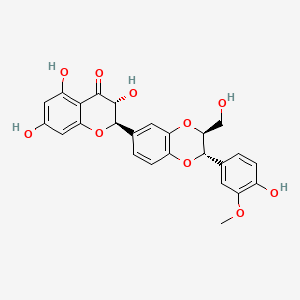

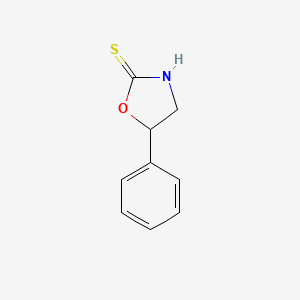

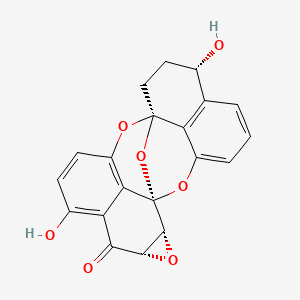

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)